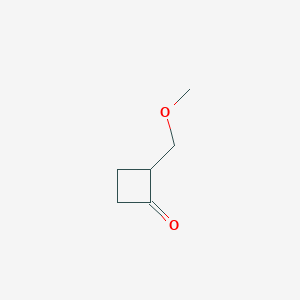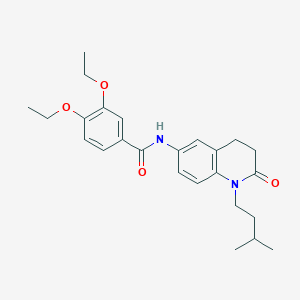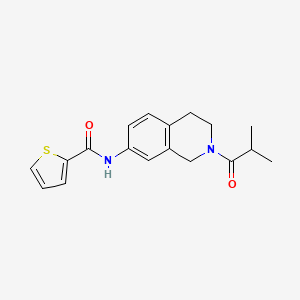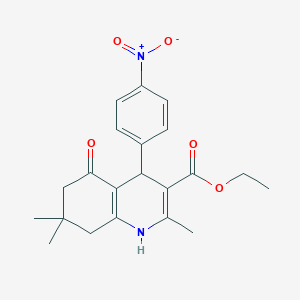
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is composed of several functional groups including a thiophen-2-yl group, an isoxazole ring, a methylsulfonyl group, and a piperidine ring . Each of these groups contributes to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The thiophen-2-yl group, isoxazole ring, methylsulfonyl group, and piperidine ring each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. Isoxazoles, for example, have been shown to undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole ring and the thiophen-2-yl group could potentially impact the compound’s polarity, solubility, and reactivity .科学的研究の応用
Medicine: Diagnostic Imaging
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate: may have potential applications in diagnostic imaging within the medical field. Compounds with specific binding affinities can be tagged with radioisotopes to create contrast agents for imaging techniques such as PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography). These imaging modalities are crucial for early detection and management of diseases .
Agriculture: Crop Protection
In agriculture, this compound could be investigated for its efficacy as a growth regulator or pesticide. Its structural complexity allows for the potential interaction with various plant enzymes and receptors, which could regulate growth or protect crops from pests .
Materials Science: Nanotechnology
The compound’s unique molecular structure could be utilized in materials science, particularly in the development of novel nanomaterials. Its incorporation into polymers or coatings could lead to materials with enhanced properties such as increased strength, chemical resistance, or novel electrical characteristics .
Environmental Science: Pollution Remediation
Environmental science could benefit from the compound’s potential use in pollution remediation. As a part of a catalytic system, it might help in breaking down pollutants or in the development of sensors for environmental monitoring .
Chemical Engineering: Process Optimization
Chemical engineers could explore the use of this compound in process optimization. Its properties might influence reaction mechanisms, leading to more efficient processes or as a catalyst in chemical reactions, potentially reducing energy consumption and improving yields .
Synthetic Biology: Drug Discovery
Finally, in the realm of synthetic biology, this compound could play a role in drug discovery and production. Its structure could be the basis for the synthesis of new pharmaceuticals or serve as a molecular scaffold in the design of biologically active molecules .
特性
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-methylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-24(19,20)17-6-4-11(5-7-17)15(18)21-10-12-9-13(22-16-12)14-3-2-8-23-14/h2-3,8-9,11H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZXNSMVYKXCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894660.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)
![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)


![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)